molecular formula C14H9FN4O2 B11807487 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

Katalognummer: B11807487
Molekulargewicht: 284.24 g/mol
InChI-Schlüssel: SEUHSTKVRGVUQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with fluorophenyl and nitrophenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluorobenzonitrile with 3-nitrobenzohydrazide in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Conversion of the nitrophenyl group to a nitroso or nitro group.

    Reduction: Formation of 5-(3-Fluorophenyl)-3-(3-aminophenyl)-1H-1,2,4-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials such as organic semiconductors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Wirkmechanismus

The mechanism of action of 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl and nitrophenyl groups can enhance binding affinity and specificity through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(3-Chlorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole
  • 5-(3-Bromophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole
  • 5-(3-Methylphenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

Uniqueness

The presence of the fluorine atom in 5-(3-Fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole imparts unique electronic properties that can influence its reactivity and interactions with biological targets. Fluorine’s high electronegativity and small size can enhance the compound’s stability and binding affinity, making it a valuable scaffold in drug design and material science.

Eigenschaften

Molekularformel

C14H9FN4O2

Molekulargewicht

284.24 g/mol

IUPAC-Name

5-(3-fluorophenyl)-3-(3-nitrophenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C14H9FN4O2/c15-11-5-1-3-9(7-11)13-16-14(18-17-13)10-4-2-6-12(8-10)19(20)21/h1-8H,(H,16,17,18)

InChI-Schlüssel

SEUHSTKVRGVUQW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=N2)C3=CC(=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.